Dimethyl isophthalate
Overview
Description
Dimethyl isophthalate (DMI) is a derivative of phthalic acid, categorized under phthalate esters (PAEs). PAEs are known for their widespread use as plasticizers to enhance the flexibility and durability of plastic materials. However, Dimethyl isophthalate also has significance in chemical synthesis and various industrial applications due to its chemical properties (Huang et al., 2021).
Synthesis Analysis
The synthesis of Dimethyl isophthalate involves esterification reactions where isophthalic acid reacts with methanol under the catalyst's presence. Various synthesis methods have been explored to optimize the yield and purity of DMI. Advances in catalysis and reaction conditions continue to evolve, offering more efficient and environmentally friendly approaches to DMI production (Staples et al., 1997).
Molecular Structure Analysis
The molecular structure of Dimethyl isophthalate features two ester groups attached to a benzene ring at the 1,3-positions, indicative of the isophthalate structure. This configuration imparts distinct chemical properties to DMI, including its reactivity and interactions with other compounds. Molecular structure analysis aids in understanding the compound's behavior in various chemical environments and its application potential (Matsuda, 1987).
Chemical Reactions and Properties
Dimethyl isophthalate participates in numerous chemical reactions, serving as a precursor for synthesizing polymers, resins, and other organic compounds. Its reactivity with different reagents allows for the production of a wide range of materials with varied properties. Studies have explored its role in the synthesis of polyesters, polyurethanes, and other polymers, highlighting its versatility and importance in materials science (Abdalla & Liu, 2018).
Physical Properties Analysis
DMI is characterized by its physical properties, including melting and boiling points, solubility in various solvents, and its stability under different conditions. These properties are crucial for its handling, storage, and application in industrial processes. Understanding the physical properties of DMI is essential for its effective use in manufacturing and synthesis (Gaber et al., 2017).
Chemical Properties Analysis
The chemical properties of Dimethyl isophthalate, including its reactivity, stability, and interactions with other chemicals, are central to its applications in synthesis and manufacturing. Its ester functional groups are reactive sites that can undergo hydrolysis, substitution, and other reactions, making DMI a valuable intermediate in organic synthesis. Research into its chemical properties has led to innovations in materials science and chemical engineering (Albano & Aronica, 2017).
Scientific Research Applications
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Insect Repellent
- Application Summary : Dimethyl isophthalate is used as an insect repellent, specifically as an ectoparasiticide for mosquitoes and flies for animal livestock .
- Results or Outcomes : The use of Dimethyl isophthalate has been effective in repelling insects, contributing to the health and safety of both humans and animals .
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Cosmetics
- Application Summary : Dimethyl isophthalate is used in cosmetics, particularly in products such as nail polishes .
- Methods of Application : It is added to cosmetic formulations where it acts as a plasticizer, reducing cracking and making products less brittle .
- Results or Outcomes : The addition of Dimethyl isophthalate improves the durability and performance of cosmetic products .
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Ink Manufacturing
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Soap Manufacturing
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Household Cleaning Supplies
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Solid Rocket Propellants
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Plasticizer for Cellulose-Esters
- Application Summary : Dimethyl isophthalate is used as a plasticizer for cellulose-esters, including cellulose acetate, cellulose acetate butyrate, and cellulose propionate compositions .
- Results or Outcomes : The addition of Dimethyl isophthalate improves the flexibility and durability of the cellulose-ester products .
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Organic Synthesis
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Gas Chromatography
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Detergents
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Lubricating Oils
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Food Packaging
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Polyester Synthesis
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Diluent in Microstructure Analysis
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Pharmaceutical Applications
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Adhesives and Sealants
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Coatings
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Fragrances
Safety And Hazards
Future Directions
The global dimethyl isophthalate market is projected to experience significant growth in the coming years, driven by increasing environmental concerns, government incentives, and advancements in technology . The market presents opportunities for various stakeholders, including those in the fields of polymer synthesis and optical resin . Collaboration between the private sector and governments can accelerate the development of supportive policies, research and development efforts, and investment in the dimethyl isophthalate market .
properties
IUPAC Name |
dimethyl benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGOYPQMJFJDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027402 | |
Record name | Dimethyl isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [HSDB] Chips; [MSDSonline] | |
Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl isophthalate | |
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Boiling Point |
282 °C | |
Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
280 °F (138 °C) (Closed cup) | |
Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified | |
Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.194 g/cu cm at 20 °C | |
Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
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Vapor Pressure |
0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/ | |
Record name | Dimethyl isophthalate | |
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Record name | DIMETHYL ISOPHTHALATE | |
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Product Name |
Dimethyl isophthalate | |
Color/Form |
Needles from dilute alcohol, ... Solid at room temperature. | |
CAS RN |
1459-93-4 | |
Record name | Dimethyl isophthalate | |
Source | CAS Common Chemistry | |
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Record name | Dimethyl isophthalate | |
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Record name | DIMETHYL ISOPHTHALATE | |
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Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |
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Record name | Dimethyl isophthalate | |
Source | EPA DSSTox | |
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Record name | Dimethyl isophthalate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.502 | |
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Record name | DIMETHYL ISOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9Y3574K | |
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Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
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Melting Point |
67.5 °C | |
Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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